molecular formula C20H28NO2P B043645 Dibenzyl N,N-diisopropylphosphoramidite CAS No. 108549-23-1

Dibenzyl N,N-diisopropylphosphoramidite

Cat. No.: B043645
CAS No.: 108549-23-1
M. Wt: 345.4 g/mol
InChI Key: ANPWLBTUUNFQIO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzyldiisopropylphosphoramidite can be synthesized from diisopropylphosphoramidous dichloride and benzyl alcohol . The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of dibenzyldiisopropylphosphoramidite follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibenzyldiisopropylphosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyldiisopropylphosphoramidite is unique due to its specific structure, which allows it to efficiently participate in phosphitylation reactions. Its benzyl groups provide stability and facilitate the formation of phosphoramidate bonds under mild conditions . This makes it particularly useful in the synthesis of complex biomolecules and advanced materials .

Properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPWLBTUUNFQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148584
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108549-23-1
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(benzyloxy)(diisopropylamino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl N,N-Diisopropylphosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is bis(benzyloxy)(diisopropylamino)phosphine used in synthesizing biologically relevant molecules?

A1: Bis(benzyloxy)(diisopropylamino)phosphine serves as a phosphitylating agent to introduce phosphate groups into complex molecules like inositol phosphates and adenophostin A. This process involves reacting the target molecule containing free hydroxyl groups with the phosphine reagent, followed by oxidation to form the desired phosphate esters [, ]. For instance, in the synthesis of myo-inositol 1,3,4-trisphosphate, a crucial signaling molecule, 2,4,5-tri-O-benzyl-myo-inositol is treated with bis(benzyloxy)(diisopropylamino)phosphine to yield the fully protected trisphosphite triester, which is then oxidized to obtain the desired trisphosphate [].

Q2: Can you provide an example of a specific chemical reaction where bis(benzyloxy)(diisopropylamino)phosphine plays a crucial role?

A2: In the synthesis of adenophostin A and its analogues, bis(benzyloxy)(diisopropylamino)phosphine is crucial for introducing the trisphosphate group onto the sugar moiety []. After coupling a protected adenosine derivative with the desired sugar, the resulting triol is phosphitylated using bis(benzyloxy)(diisopropylamino)phosphine in the presence of imidazolium triflate. Subsequent oxidation and deprotection steps then yield the final adenophostin A analogues with the desired phosphate groups.

Q3: Are there alternative reagents to bis(benzyloxy)(diisopropylamino)phosphine for introducing phosphate groups? What are the advantages of using bis(benzyloxy)(diisopropylamino)phosphine?

A3: While other phosphitylating reagents exist, bis(benzyloxy)(diisopropylamino)phosphine offers several advantages:

  • Mild reaction conditions: It allows for phosphitylation under relatively mild conditions, minimizing side reactions with sensitive functional groups [].

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